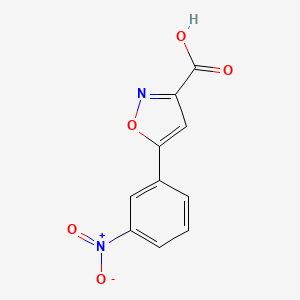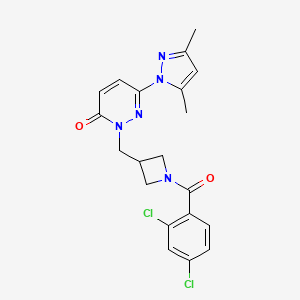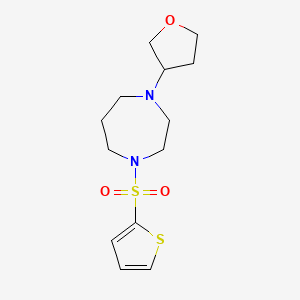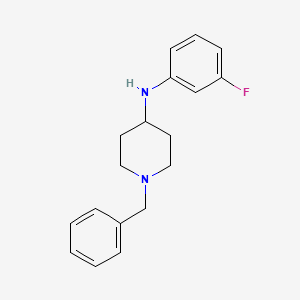![molecular formula C14H15ClN2O B2601812 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide CAS No. 866042-72-0](/img/structure/B2601812.png)
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
1. Enzyme Inhibition and Drug Interaction Studies
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide may have implications in enzyme inhibition and drug interaction studies, specifically with cytochrome P450 (CYP) enzymes. These enzymes are crucial in drug metabolism, and understanding the interaction of compounds like N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]propanamide with CYP can help predict drug-drug interactions. The review by Khojasteh et al. highlights the importance of assessing the contribution of various CYP isoforms to the total metabolism of drugs to predict possible drug-drug interactions, emphasizing the role of potent and selective chemical inhibitors in such assessments (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
2. Pharmacophore Utilization in Drug Design
The compound's structural features, specifically the pyrrole ring, make it a valuable pharmacophore in medicinal chemistry. Pyrrole-based compounds have been extensively explored for their therapeutic potential in several domains, including anticancer, antimicrobial, and antiviral activities. The review by Li Petri et al. underlines the significance of N-heterocyclic motifs, like the pyrrole ring, in the synthesis of compounds for pharmaceutical applications, emphasizing the wide recognition of pyrrole-based drugs in the market (Li Petri, Spanò, Spatola, Holl, Raimondi, Barraja, & Montalbano, 2020).
3. Development of Biologically Active Compounds
Research into compounds with a pyrrolidine ring, a structural feature related to the pyrrole ring, has yielded a diverse array of biologically active molecules. The review by Petri et al. discusses the use of the pyrrolidine ring in drug discovery, highlighting its efficacy in exploring the pharmacophore space, contribution to molecular stereochemistry, and increased three-dimensional coverage. This review underscores the versatility of the pyrrolidine ring in designing biologically active compounds with varied therapeutic profiles (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
properties
IUPAC Name |
N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-2-14(18)16-10-11-12(15)6-5-7-13(11)17-8-3-4-9-17/h3-9H,2,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIAKTVUWOZUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2601731.png)


![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2601736.png)


![1-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2601741.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2601743.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-isopropylacetamide](/img/structure/B2601744.png)
![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)


![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)
